molecular formula C13H18ClNO4 B2704324 (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1392213-91-0

(+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B2704324
CAS No.: 1392213-91-0
M. Wt: 287.74
InChI Key: OJGRKXAUSQAEFU-ZVWHLABXSA-N
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Description

(+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and a carboxylic acid moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: This step may involve a substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidine ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding Studies: Its structure may allow it to bind to specific biological receptors, making it useful in pharmacological research.

Medicine

    Drug Development:

    Diagnostic Agents: Use in the development of diagnostic agents for imaging or biochemical assays.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid: Lacks the dimethoxy groups, making it less versatile in certain reactions.

    (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with different substitution pattern on the aromatic ring.

Uniqueness

    Dimethoxy Substitution: The presence of two methoxy groups on the aromatic ring provides unique chemical properties, such as increased electron density and potential for further functionalization.

    Chirality: The specific stereochemistry of the compound may result in unique biological activity and selectivity in chiral environments.

Properties

IUPAC Name

(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16;/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16);1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGRKXAUSQAEFU-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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